2-[Benzyl(2,2-diphenylethyl)amino]ethanol;oxalic acid
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Overview
Description
2-[Benzyl(2,2-diphenylethyl)amino]ethanol;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzyl group, a diphenylethyl group, and an ethanolamine moiety, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2,2-diphenylethyl)amino]ethanol typically involves the reaction of benzylamine with 2,2-diphenylethyl bromide, followed by the addition of ethanolamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The final product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(2,2-diphenylethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Sodium hydroxide, potassium hydroxide
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Benzyl(2,2-diphenylethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2,2-diphenylethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The ethanolamine moiety can interact with active sites of enzymes, while the benzyl and diphenylethyl groups can enhance binding affinity and specificity. These interactions can result in changes in enzyme activity, receptor signaling, or cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzylethanolamine: Similar in structure but lacks the diphenylethyl group, resulting in different chemical properties and reactivity.
2-(Methylamino)ethanol: Contains a methyl group instead of the benzyl and diphenylethyl groups, leading to distinct biological and chemical behavior.
Benzylamine: A simpler compound with only a benzyl group attached to an amine, used in various organic synthesis reactions.
Uniqueness
2-[Benzyl(2,2-diphenylethyl)amino]ethanol is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential for diverse applications. The presence of both benzyl and diphenylethyl groups enhances its binding affinity and specificity in biochemical interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[benzyl(2,2-diphenylethyl)amino]ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO.C2H2O4/c25-17-16-24(18-20-10-4-1-5-11-20)19-23(21-12-6-2-7-13-21)22-14-8-3-9-15-22;3-1(4)2(5)6/h1-15,23,25H,16-19H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPKTNCWVNDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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